molecular formula C11H13N3O B1622687 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole CAS No. 26179-83-9

1-(2,2,2-Trimethylacetyl)-1H-benzotriazole

Cat. No. B1622687
CAS RN: 26179-83-9
M. Wt: 203.24 g/mol
InChI Key: MQALRDFLWYVZQE-UHFFFAOYSA-N
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Description

1-(2,2,2-Trimethylacetyl)-1H-benzotriazole, also known as Tinuvin P, is a widely used ultraviolet (UV) light stabilizer. It is a benzotriazole derivative that is used to protect polymers, coatings, and other materials from the harmful effects of UV radiation.

Scientific Research Applications

Environmental Degradation and Aquatic Toxicity

  • Biotransformation in Wastewater Treatment

    Benzotriazoles, including 1H-benzotriazole derivatives, are used as corrosion inhibitors and have become prevalent in aquatic environments. They undergo partial degradation in conventional wastewater treatment, resulting in transformation products like hydroxy-1H-benzotriazole and benzotriazole carboxylic acids, which are found in wastewater effluents (Huntscha et al., 2014).

  • Phototransformation Mechanisms

    1H-benzotriazole undergoes phototransformation in aquatic environments through direct photolysis and indirect photolysis induced by OH radicals. This process can lead to different transformation products, including hydroxylated forms of benzotriazole (Wu et al., 2021).

  • Degradation Using UV Activating Persulfate

    The degradation of 1H-benzotriazole using UV and persulfate has been studied. This method leads to the formation of intermediate products, suggesting it can be an effective way to detoxify benzotriazole in wastewater (Ye et al., 2018).

Synthetic Chemistry and Medicinal Applications

  • Synthesis of Antifungal Agents

    Ethyl-1H-benzotriazol-1-acetate, derived from 1H-benzotriazole, has been used to synthesize compounds with antifungal properties, showing effectiveness against Candida albicans (Toraskar et al., 2009).

  • Potential Antiproliferative Agent

    1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate, a derivative of benzotriazole, has shown considerable antiproliferative activities against human cancer cells and potential as a histone deacetylase inhibitor (Fu et al., 2010).

  • Synthesis of Diverse Benzotriazoles

    Novel methods have been developed for synthesizing diverse 1H-benzotriazoles, expanding the availability of these compounds for various applications, including in medicinal chemistry (Gurram et al., 2015).

Industrial Applications

  • Corrosion Inhibition Properties

    The efficacy of benzotriazole derivatives, including 1H-benzotriazole, as corrosion inhibitors for metals such as aluminum, has been evaluated using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

  • Halogen Surrogate in Organic Synthesis

    1H-benzotriazole has been used as a halogen surrogate in acylation, aroylation, and alkylation reactions, demonstrating its utility in the synthesis of a wide range of compounds (Hall & Panda, 2016).

Environmental Presence and Human Exposure

  • Occurrence in the Environment

    The widespread use of benzotriazoles in various industries has led to their detection in urban runoff, wastewater, and aquatic environments, raising concerns about environmental and human exposure (Zhang et al., 2011).

  • Biotransformation in Humans

    The presence of benzotriazole derivatives in human urine from several countries suggests widespread human exposure, possibly through environmental sources and personal care products (Asimakopoulos et al., 2013).

properties

IUPAC Name

1-(benzotriazol-1-yl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-11(2,3)10(15)14-9-7-5-4-6-8(9)12-13-14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQALRDFLWYVZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392376
Record name 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trimethylacetyl)-1H-benzotriazole

CAS RN

26179-83-9
Record name 1-(1H-Benzotriazol-1-yl)-2,2-dimethyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26179-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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